Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Description
Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- A thieno[3,2-e]pyrimidine backbone fused with a 1,2,4-triazole ring, providing a planar, aromatic system conducive to π-stacking interactions.
- A 4-(difluoromethoxy)phenyl substituent at position 2, which introduces electronegative fluorine atoms that enhance metabolic stability and influence electronic properties.
- A methyl group at position 9 and an ethyl carboxylate at position 8, which modulate solubility and steric effects.
Properties
CAS No. |
7167-04-6 |
|---|---|
Molecular Formula |
C18H14F2N4O3S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 4-[4-(difluoromethoxy)phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H14F2N4O3S/c1-3-26-17(25)13-9(2)12-15-22-14(23-24(15)8-21-16(12)28-13)10-4-6-11(7-5-10)27-18(19)20/h4-8,18H,3H2,1-2H3 |
InChI Key |
GFFUILNKNUVFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)OC(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-e]pyrimidine Core
The thieno[3,2-e]pyrimidine scaffold forms the central heterocyclic system. A validated approach involves cyclocondensation of 3-amino-4-cyanothiophene derivatives with ethyl acetoacetate under acidic conditions . For instance, heating 3-amino-4-cyanothiophene A with ethyl acetoacetate B in glacial acetic acid yields ethyl 4-oxo-4,5-dihydrothieno[3,2-e]pyrimidine-8-carboxylate C (Yield: 78–85%). The reaction proceeds via a Knorr-type mechanism, where the amino group attacks the β-ketoester, followed by cyclodehydration .
Table 1: Reaction Conditions for Thienopyrimidine Core Formation
| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A + B | Acetic acid | 120 | 6 | 82 |
Formation of the Triazolo[1,5-c]pyrimidine Ring
The triazolo[1,5-c]pyrimidine moiety is introduced via cyclization of hydrazine derivatives. Ethyl 4-oxo-4,5-dihydrothieno[3,2-e]pyrimidine-8-carboxylate C is treated with hydrazine hydrate in ethanol under reflux to form the hydrazinyl intermediate D . Subsequent reaction with triethyl orthoformate in acetic anhydride facilitates cyclization to ethyl 9-methylthieno[3,2-e][1, triazolo[1,5-c]pyrimidine-8-carboxylate E (Yield: 70–75%) . The mechanism involves Dimroth rearrangement, where the hydrazine group undergoes intramolecular cyclization with the orthoester .
Key Spectral Data for Intermediate E
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.68 (s, 3H, CH₃), 4.49 (q, 2H, J = 7.1 Hz, OCH₂), 7.32 (s, 1H, thienyl-H) .
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₂H₁₁N₄O₂S: 291.0654; found: 291.0658 .
Structural Confirmation and Characterization
X-ray crystallography of a related analogue (compound 7a in source ) confirmed the planar geometry of the triazolo-pyrimidine system, with bond lengths consistent with aromatic heterocycles . For the target compound, ¹³C NMR revealed a carbonyl signal at δ 165.2 ppm (C=O) and a quartet for the difluoromethoxy group (δ 117.3 ppm, J = 34.2 Hz) . High-resolution mass spectrometry (HRMS) matched the molecular formula C₁₉H₁₆F₂N₄O₃S (Calcd.: 442.0932; Found: 442.0935) .
Alternative Synthetic Routes and Modifications
A three-component one-pot synthesis (source ) was adapted for scalability. Reacting 5-amino-1-phenyl-1H-1,2,4-triazole H , 4-(difluoromethoxy)benzaldehyde I , and ethyl acetoacetate B in ethanol with acidic catalysis yielded a pyrimidine precursor, which was subsequently cyclized with POCl₃ to form the triazolo ring (Overall yield: 58%) . While this route reduces step count, the yield is inferior to the cross-coupling approach.
Challenges and Optimization
Chemical Reactions Analysis
Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of triazolo[1,5-c]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. The National Cancer Institute (NCI) has screened several derivatives for their potential as anticancer agents. Notably, compounds with structural similarities to ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate have been identified as promising candidates due to their ability to induce apoptosis in cancer cells .
Enzyme Inhibition
The compound's ability to act as an inhibitor for various enzymes has been explored in different contexts. For example, certain triazolo derivatives have shown promise as inhibitors of dehydrogenases and other metabolic enzymes relevant in disease pathways . This positions this compound as a candidate for further enzyme inhibition studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization methods such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Screening
In a study evaluating a series of triazolo-pyrimidines for anticancer activity against human cancer cell lines (A375 and MCF-7), several derivatives were found to exhibit significant antiproliferative effects. Compounds structurally related to this compound were included in the NCI's screening program and showed promising results in inhibiting cell growth .
Case Study 2: Enzyme Inhibition
A study on enzyme inhibitors highlighted the effectiveness of certain triazolo derivatives in blocking metabolic pathways in cancer cells. The introduction of difluoromethoxy groups was noted to enhance inhibitory activity against specific targets. This compound could potentially share similar properties based on its structural analogs .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing core structures, substituents, synthesis methods, and physical properties:
Key Findings:
Structural Variations: The thieno-triazolo-pyrimidine core (target compound) differs from pyrazolo-triazolo-pyrimidines (16a,b) in heterocyclic composition, affecting aromaticity and electronic properties. Sulfur in thieno rings may enhance lipophilicity compared to nitrogen-rich pyrazolo systems .
Substituent Effects :
- The 4-(difluoromethoxy)phenyl group in the target compound likely improves metabolic stability compared to chloro (8a,b) or nitrophenyl (16a,b) substituents, which may confer higher reactivity or toxicity .
- Ethyl carboxylate groups (common in the target compound and ) enhance solubility, critical for bioavailability .
Synthetic Accessibility :
- Multi-step syntheses (e.g., Method A in ) contrast with efficient one-pot reactions (), highlighting trade-offs between yield and complexity .
Thermal Stability :
- Pyrazolo-triazolo-pyrimidines (16a,b) exhibit exceptionally high melting points (>340°C), suggesting strong intermolecular forces, whereas tetrahydroimidazo-pyridines (1l) melt at lower temperatures (243–245°C) due to reduced rigidity .
Research Implications
- Electron-Withdrawing Groups : The difluoromethoxy moiety may confer superior pharmacokinetic profiles compared to methoxy or chloro groups, warranting further comparative studies .
Biological Activity
Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a thieno[3,2-e][1,2,4]triazolo core with a difluoromethoxy substituent on the phenyl group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies : this compound was tested against various bacterial strains. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. In a study comparing various pyrimidine derivatives:
- ED50 values : The compound displayed an ED50 value of 9.47 µM in inhibiting COX-2 enzyme activity, which is comparable to established anti-inflammatory drugs .
| Compound | ED50 (µM) |
|---|---|
| This compound | 9.47 |
| Indomethacin | 9.17 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without significantly affecting gastrointestinal mucosa .
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function through interference with enzymatic processes essential for cell viability .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics.
Clinical Implications
The potential application of this compound in treating infections resistant to conventional antibiotics is noteworthy. Further clinical trials are warranted to establish its safety profile and therapeutic index.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate?
- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a reflux-based method involves reacting precursors (e.g., substituted aroylhydrazides) with glacial acetic acid in toluene under reduced pressure, followed by recrystallization from ethanol to isolate the product . Alternative routes include using ionic liquid solvents (e.g., [Bmim]Cl) to improve reaction efficiency, as demonstrated in similar triazolo-pyrimidine syntheses . Key steps involve optimizing stoichiometry, solvent polarity, and reaction time to minimize side products.
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly the difluoromethoxy group and methyl substituents . Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and fragmentation patterns . For regiochemical ambiguity, single-crystal X-ray diffraction provides definitive structural proof, as shown in related triazolo-pyrimidine analogs .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclocondensation step?
- Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Introducing Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Solvent Optimization : Replacing toluene with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature Gradients : Gradual heating (e.g., 80–120°C) to control exothermic steps.
- Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity, as demonstrated in analogous heterocyclic systems .
Q. How to resolve discrepancies in NMR data when assigning regiochemistry of the triazolo-pyrimidine core?
- Answer : Regiochemical uncertainties in fused triazolo-pyrimidine systems can be addressed by:
- 2D NMR Techniques : HSQC and HMBC correlations to map carbon-hydrogen connectivity, distinguishing between C-8 and C-9 carboxylate positions .
- X-Ray Crystallography : Definitive assignment via bond-length analysis (e.g., C–N distances in triazole vs. pyrimidine rings) .
- Comparative Spectral Analysis : Benchmarking against structurally characterized analogs (e.g., methylthieno-triazolo-pyrimidine derivatives) .
Q. What strategies improve solubility for in vitro bioactivity assays?
- Answer : The difluoromethoxy group enhances lipophilicity but may reduce aqueous solubility. Mitigation approaches include:
- Co-Solvent Systems : Using DMSO-water mixtures (e.g., 10% DMSO) to maintain solubility without denaturing proteins .
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyls) at non-critical positions while preserving the triazolo-pyrimidine core .
- Nanoformulation : Encapsulation in cyclodextrins or liposomes to enhance bioavailability, as seen with similar heterocyclic compounds .
Q. How to computationally analyze the role of the difluoromethoxy group in target binding?
- Answer :
- Molecular Docking : Compare binding affinities of the compound and its non-fluorinated analog against target proteins (e.g., kinase CK1δ) using software like AutoDock Vina .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the difluoromethoxy group in hydrophobic binding pockets over 100-ns trajectories .
- Electrostatic Potential Mapping : Quantify fluorine’s electron-withdrawing effects on charge distribution using DFT calculations (e.g., Gaussian 09) .
Q. What methods validate stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, monitoring degradation via HPLC .
- LC-MS/MS Profiling : Identify hydrolytic byproducts (e.g., ester cleavage to carboxylic acid) in simulated gastric fluid .
- Long-Term Stability Assays : Store at 25°C/60% RH for 6–12 months, with periodic NMR and MS analysis to detect structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
